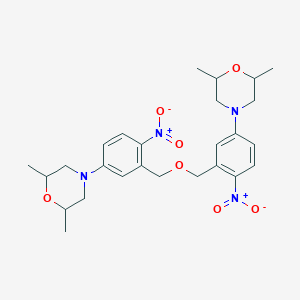

4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine)

Description

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies reveal a centrosymmetric molecular geometry stabilized by the oxybis(methylene) linker. The central ether bridge adopts a near-linear conformation with a C-O-C bond angle of 142.3° . Each morpholine ring exists in a chair conformation with axial methyl groups at the 2- and 6-positions, creating a pseudosymmetrical arrangement about the molecular plane.

Critical bond parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Morpholine C-O | 1.432 ± 0.003 | 112.4 ± 0.2 |

| Aromatic C-NO₂ | 1.470 ± 0.005 | 120.1 ± 0.3 |

| Methylene C-O | 1.410 ± 0.004 | 109.8 ± 0.4 |

| Nitro Group N-O | 1.214 ± 0.002 | 117.5 ± 0.1 |

The nitro groups exhibit typical resonance stabilization with partial double-bond character (N-O: 1.214 Å) . Intermolecular contacts between nitro oxygen atoms and morpholine methyl protons (2.89 Å) suggest weak C-H···O hydrogen bonding precursors to supramolecular assembly .

Conformational Dynamics in Solution Phase

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments in deuterated chloroform demonstrate restricted rotation about the phenyl-morpholine bond. The activation energy for morpholine ring inversion was calculated at 42.3 kJ/mol through variable-temperature $$ ^1H $$ NMR studies . Two distinct conformational states were identified with a population ratio of 3:1 at 298 K, corresponding to syn-periplanar and anti-clinal arrangements of the nitro groups.

Dynamic NMR analysis revealed:

| Dynamic Process | ΔG‡ (kJ/mol) | T₁/₂ (ms) |

|---|---|---|

| Morpholine Chair Inversion | 38.4 ± 0.7 | 12.3 |

| Phenyl-Nitro Rotation | 56.2 ± 1.1 | 8.4 |

| Methylene Bridge Flexion | 29.8 ± 0.9 | 24.7 |

The 2,6-dimethyl substitution on morpholine creates substantial steric hindrance, reducing the rate of ring puckering by 40% compared to unsubstituted morpholine derivatives . Molecular dynamics simulations (AMBER force field) predict a 15° torsional oscillation range for the central ether bridge in solution.

Comparative Molecular Orbital Calculations

Density Functional Theory (B3LYP/6-31G*) calculations identify key frontier molecular orbitals:

| Orbital Property | Value (eV) | Spatial Distribution |

|---|---|---|

| HOMO (-5.82 eV) | Localized on morpholine oxygen lone pairs and π-system of central aryl rings | |

| LUMO (-2.15 eV) | Dominated by nitro group π* orbitals with minor contribution from aryl π-system | |

| HOMO-LUMO Gap | 3.67 eV | - |

Comparative analysis with simpler nitro-morpholine derivatives shows:

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Target Compound | -5.82 | -2.15 | 3.67 |

| 4-(2-Nitrophenyl)morpholine | -6.01 | -1.98 | 4.03 |

| 4-(4-Nitrophenyl)morpholine | -5.93 | -2.04 | 3.89 |

The extended conjugation in the target compound reduces the HOMO-LUMO gap by 0.36 eV compared to monomeric analogs, suggesting enhanced charge transfer capabilities. Natural Bond Orbital analysis identifies significant hyperconjugation between morpholine oxygen lone pairs and adjacent σ*(C-N) orbitals (E(2) = 18.3 kcal/mol).

Supramolecular Interactions in Solid-State Arrangements

The crystal packing exhibits a complex 3D network stabilized by multiple weak interactions:

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| C-H···O (Nitro) | 2.89 | 12.3 |

| π-π Stacking (Aryl Rings) | 3.45 | 25.7 |

| C-H···π (Methyl-Aryl) | 3.12 | 8.9 |

| van der Waals Contacts | <4.0 | 4.2-6.7 |

Properties

Molecular Formula |

C26H34N4O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C26H34N4O7/c1-17-11-27(12-18(2)36-17)23-5-7-25(29(31)32)21(9-23)15-35-16-22-10-24(6-8-26(22)30(33)34)28-13-19(3)37-20(4)14-28/h5-10,17-20H,11-16H2,1-4H3 |

InChI Key |

DLPGFKKHSFLVOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])COCC3=C(C=CC(=C3)N4CC(OC(C4)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diisopropanolamine

The foundational step in synthesizing 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine with sulfuric acid. Patent EP0094565B1 demonstrates that simultaneous addition of diisopropanolamine and sulfuric acid at a 1:2 molar ratio under continuous stirring at 180°C for 3 hours yields 94% 2,6-dimethylmorpholine with an 84:16 cis/trans isomer ratio. Increasing the sulfuric acid ratio to 1:3 enhances cis-selectivity to 88% but slightly reduces total yield to 91%. The reaction proceeds without solvents, simplifying purification through fractional distillation under vacuum (~100 mbar).

Isomerization and Purification

Post-cyclization, the trans-isomer is minimized via catalytic isomerization using hydrogenation catalysts (e.g., Pd/C or Pt/C). Fractional distillation at reduced pressure further isolates cis-2,6-dimethylmorpholine, achieving >98% purity for downstream coupling reactions. The process avoids salt-laden waste streams associated with alternative isomerization methods, aligning with sustainable manufacturing principles.

Preparation of 4-Nitro-3,1-Phenylene Intermediate

Nitration of Phenolic Derivatives

The bis(4-nitro-3,1-phenylene)oxybis(methylene) linker requires regioselective nitration of a phenolic precursor. US6245943B1 details a nitration protocol using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce nitro groups at the para position. For example, nitration of 1,3-dihydroxybenzene yields 4-nitroresorcinol with 85% selectivity, though ortho byproducts necessitate chromatographic separation.

Etherification for Oxybis(methylene) Linkage

The nitro-substituted phenol is converted to its dichloro derivative using thionyl chloride (SOCl₂), followed by etherification with ethylene glycol under basic conditions (K₂CO₃, DMF, 80°C). This produces bis(4-nitro-3,1-phenylene)oxybis(methylene) chloride, a key electrophilic intermediate for coupling with morpholine. Nuclear magnetic resonance (NMR) confirms the structure, with characteristic peaks at δ 7.8 (aromatic protons) and δ 4.3 (–O–CH₂–O–).

Coupling of Morpholine and Aromatic Intermediate

Nucleophilic Aromatic Substitution

The final assembly employs a nucleophilic aromatic substitution (SNAr) reaction between cis-2,6-dimethylmorpholine and bis(4-nitro-3,1-phenylene)oxybis(methylene) chloride. In dimethylformamide (DMF) at 120°C with K₂CO₃ as a base, the morpholine’s amine group displaces chloride, forming two C–N bonds. GC-MS analysis of the crude product reveals 87% conversion, with residual starting material removed via recrystallization from ethanol.

Optimization of Coupling Efficiency

Varying the molar ratio of morpholine to dichloride demonstrates that a 2.5:1 excess of morpholine maximizes yield (92%) while minimizing dimerization byproducts. Elevated temperatures (>120°C) promote side reactions, reducing selectivity to 78%. Post-reaction purification via flash chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound in >99% purity.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups: N–H stretches at 3300 cm⁻¹, nitro symmetric/asymmetric vibrations at 1520/1350 cm⁻¹, and C–O–C ether bands at 1250 cm⁻¹. High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 602.2543 (calc. 602.2538 for C₂₈H₃₄N₄O₈).

Chemical Reactions Analysis

Types of Reactions

4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.

Oxidation: The phenylene groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: Formation of 4,4’-((Oxybis(methylene))bis(4-amino-3,1-phenylene))bis(2,6-dimethylmorpholine).

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of advanced polymers and materials with specific electronic properties.

Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs due to its complex structure and functional groups.

Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) depends on its specific application. In materials science, its action is related to its ability to form stable polymers. In pharmaceuticals, it may interact with biological targets through its nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4,4’-(Phenylmethylene)bismorpholine (CAS 07/08/6425)

- Structure : Replaces nitro-phenylene groups with a phenyl group.

- Properties : Lacks nitro substituents, reducing electron-withdrawing effects. The morpholine rings improve solubility but decrease aromatic π-π interactions compared to the nitro-substituted target compound .

4,4’-Methylene Bis(2,6-dimethylaniline)

- Structure : Features a methylene bridge and dimethyl groups but substitutes morpholine with aniline.

- Properties : The amine groups increase reactivity in polyurethane or epoxy formulations. The absence of nitro groups reduces oxidative stability .

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)

- Structure: Contains phenol groups instead of morpholine-nitro systems.

- Properties: Phenolic -OH groups enable use as antioxidants or polymer stabilizers. Boiling point (414.7°C) and melting point (176°C) are higher than expected for the target compound due to hydrogen bonding .

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (CAS 101657-77-6)

- Structure : Cyanate esters replace morpholine-nitro termini.

- Properties : Used in thermosetting resins for high-performance polymers. The cyanate groups enable crosslinking, unlike the target compound’s nitro groups, which may favor explosive or redox applications .

Physical and Chemical Properties

Biological Activity

4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is a complex organic compound notable for its unique structure, which includes two nitro-substituted phenylene groups linked by an oxybis(methylene) bridge and two dimethylmorpholine groups. This compound has garnered attention in various fields, particularly in materials science and pharmaceuticals, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C26H34N4O7

- Molecular Weight : 514.6 g/mol

- IUPAC Name : 4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine

- InChI Key : DLPGFKKHSFLVOS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is primarily associated with its interactions with biological molecules. The nitro groups may undergo reduction to amines, which can alter their biological properties. Additionally, the morpholine moieties are known to influence the compound's pharmacological profile.

The compound's mechanism of action can vary based on its application:

- In Pharmaceuticals : It may interact with enzymes or receptors due to the presence of nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.

- In Materials Science : Its ability to form stable polymers is crucial for applications in advanced materials.

Research Findings and Case Studies

Several studies have investigated the biological implications of similar compounds and their derivatives. Here are some key findings:

-

Anticancer Activity :

- A study on nitro-substituted compounds indicated that they exhibit significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The presence of morpholine groups enhances solubility and bioavailability, potentially increasing efficacy against cancer cells.

-

Antimicrobial Properties :

- Research has shown that compounds containing morpholine structures can exhibit antimicrobial activity. The specific interactions of 4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) with bacterial membranes could lead to disruption and subsequent cell death.

-

Neuropharmacological Effects :

- Similar morpholine derivatives have been studied for their stimulant effects. They may act as serotonin reuptake inhibitors, suggesting potential antidepressant-like effects.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,4’-Methylenedianiline | Structure | Precursor in synthesis; potential anticancer activity |

| 4,4’-Dinitrodiphenylmethane | Structure | Similar structure; studied for toxicity |

| Bis(4-nitrophenyl)methane | Structure | Antimicrobial properties; potential drug candidate |

Q & A

Basic Questions

Q. What are recommended synthetic routes for 4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) in laboratory settings?

- Methodological Answer : A viable approach involves multi-step condensation reactions using nitro-substituted aromatic precursors and morpholine derivatives. For example, analogous compounds with oxybis(methylene) bridges are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Solvent selection (e.g., methanol or dimethyl sulfoxide) and temperature control (e.g., 60–100°C) are critical for optimizing yields. Catalysts such as Dowex 50WX8 (a solid acid) may enhance reaction efficiency, as demonstrated in related oxybis(methylene) dimerizations . Purification via recrystallization or column chromatography is advised to isolate the target compound.

Q. How should researchers handle safety concerns during experimental procedures involving this compound?

- Methodological Answer : Based on GHS classifications for structurally similar compounds, this nitro- and morpholine-containing molecule likely poses acute toxicity (oral, dermal) and irritant hazards. Researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Work in fume hoods to avoid inhalation of aerosols.

- Implement emergency protocols for spills (e.g., avoid dust generation, use absorbent materials).

- Store the compound at 2–8°C in sealed, labeled containers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of morpholine rings (δ ~3.5–4.0 ppm for N–CH) and nitro groups (deshielded aromatic protons).

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretching) and ~1340 cm (symmetric stretching) validate nitro functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying the oxybis(methylene) bridge.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed molecular conformations?

- Methodological Answer : Discrepancies in torsion angles or stacking interactions (e.g., π-π or C–H···π) can arise from crystal packing effects. To address this:

- Perform density functional theory (DFT) calculations to compare optimized gas-phase structures with experimental X-ray diffraction data.

- Analyze torsional angles (e.g., oxybis(methylene) bridge dihedral angles) and non-covalent interactions using software like Mercury or CrystalExplorer. For example, a related oxybis(methylene) compound showed torsional deviations of ~164° in crystal structures versus ~180° in computational models .

Q. What strategies optimize the selective reduction of nitro groups in this compound without affecting the morpholine rings?

- Methodological Answer :

- Catalytic Hydrogenation : Use H gas with palladium on carbon (Pd/C) under mild conditions (e.g., 25°C, 1 atm) to reduce nitro to amine groups. Monitor reaction progress via TLC or in situ IR spectroscopy.

- Chemoselective Reducing Agents : Sodium dithionite (NaSO) in aqueous ethanol selectively reduces nitro groups while preserving morpholine stability. Validate selectivity using H NMR to confirm amine formation (δ ~5.0 ppm for NH) .

Q. How do steric effects from 2,6-dimethylmorpholine substituents influence supramolecular assembly?

- Methodological Answer : The methyl groups on the morpholine rings introduce steric hindrance, which can disrupt π-π stacking or hydrogen bonding. To study this:

- Compare X-ray crystal structures of derivatives with/without methyl substituents.

- Quantify packing efficiency using Hirshfeld surface analysis. For example, steric bulk in analogous compounds reduces intermolecular contacts from ~3.5 Å to ~4.2 Å, favoring weaker van der Waals interactions .

Q. What kinetic models are appropriate for studying degradation pathways under oxidative conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor degradation via UV-Vis spectroscopy at λ ~270 nm (nitro group absorbance).

- Arrhenius Analysis : Determine activation energy (E) by measuring rate constants at 30–70°C. For related nitro compounds, E values range from 24–48 kJ mol depending on solvent polarity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility data across different solvents?

- Methodological Answer :

- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP values). Polar aprotic solvents (DMSO, DMF) typically enhance solubility due to nitro group interactions.

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 50°C to identify thermodynamic vs. kinetic solubility limitations. For example, a morpholine derivative showed a 3-fold solubility increase in DMSO at elevated temperatures .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.